cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .
Biochemical Pathways
It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums .
Pharmacokinetics
Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater . It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter .
Result of Action
The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water .
Biochemical Analysis
Biochemical Properties
The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .
Molecular Mechanism
The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects
Properties
CAS No. |
72748-35-7 |
---|---|
Molecular Formula |
C9H10ClF3O2 |
Molecular Weight |
242.62 g/mol |
IUPAC Name |
(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1 |
InChI Key |
SPVZAYWHHVLPBN-NJGYIYPDSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C |
SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
Synonyms |
(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid; Lambda-cyhalothric acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed method for preparing bifenthrin using lambda-cyhalothric acid?
A1: The research [] highlights a new method for bifenthrin synthesis using lambda-cyhalothric acid as a starting material. This method boasts several advantages over traditional approaches:
Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?
A2: Yes, lambda-cyhalothric acid exists as two enantiomers, and research [] demonstrates their successful separation using chiral extraction with tartaric esters. Enantioselective separation is crucial because the biological activity of chiral pesticides often resides primarily in one enantiomer. Separating the enantiomers allows for the production of insecticides with:
Q3: Can lambda-cyhalothric acid be found in the environment, and how is it monitored?
A3: While lambda-cyhalothric acid itself might not persist in the environment, it can degrade into metabolites like cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) []. A modified QuEChERS method using ultra-high performance liquid chromatography tandem mass spectrometry has been developed for the determination of TFA in tea samples []. This method allows researchers to:
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